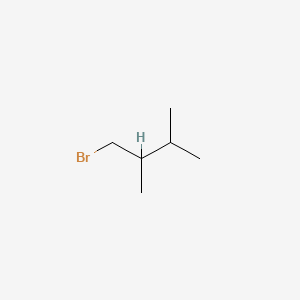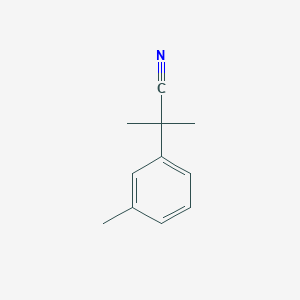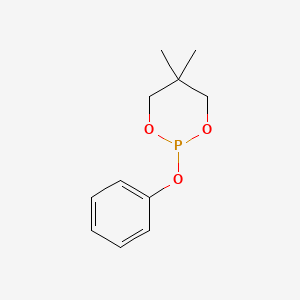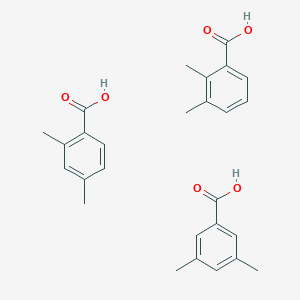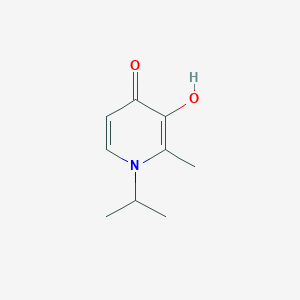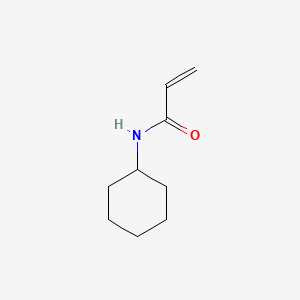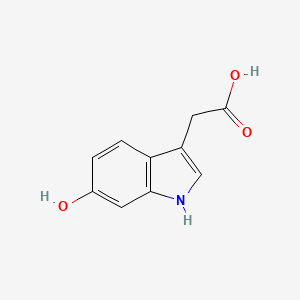
2-(6-hydroxy-1H-indol-3-yl)acetic Acid
Overview
Description
“2-(6-hydroxy-1H-indol-3-yl)acetic Acid” is a molecular entity capable of donating a hydron to an acceptor . It is a metabolite of serotonin, formed by the oxidative deamination of serotonin by monoamine oxidase .
Molecular Structure Analysis
The molecular structure of “2-(6-hydroxy-1H-indol-3-yl)acetic Acid” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The molecular formula of “2-(6-hydroxy-1H-indol-3-yl)acetic Acid” is C10H9NO3, and its molecular weight is 191.18300 . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .Scientific Research Applications
Antioxidant Properties
2-(6-hydroxy-1H-indol-3-yl)acetic Acid and its derivatives have been studied for their antioxidant activities. For instance, indole-3-acetic acid derivatives have shown significant antioxidant activity, as measured by assays like 2,2-diphenyl-1-picryl hydrazyl (DPPH) free radical scavenging and inhibition of microsomal lipid peroxidation. This indicates potential applications in combating oxidative stress-related disorders (Naik, Kumar, & Harini, 2011).
Pharmaceutical Synthesis
The compound is used in the synthesis of pharmaceuticals. For example, it's been utilized in the development of novel COX-2 inhibitors, indicating its potential in the synthesis of anti-inflammatory drugs (Caron, Vazquez, Stevens, Nakao, Koike, & Murata, 2003).
Biological Applications
2-(6-hydroxy-1H-indol-3-yl)acetic Acid has been incorporated into biopolymeric hydrogels, demonstrating pH-sensitive swelling behavior. These hydrogels have been tested for antifungal activity and antioxidant properties, suggesting their use in medical applications like bandages or catheters to prevent infection (Chitra, Franklin, Sudarsan, Sakthivel, & Guhanathan, 2017).
Auxin Research
In plant biology, derivatives of 2-(6-hydroxy-1H-indol-3-yl)acetic Acid are studied as auxins (plant hormones). Research has identified metabolites of indole-3-acetic acid in Arabidopsis, contributing to our understanding of plant growth and development (Kai, Horita, Wakasa, & Miyagawa, 2007).
Analytical Chemistry
This compound has also been a subject of interest in analytical chemistry for its quantification and analysis. For example, methods have been developed for the colorimetric estimation of indole-3-acetic acid, which is important for its detection in various biological samples (Chrastil, 1976).
Mechanism of Action
Target of Action
The primary target of 2-(6-hydroxy-1H-indol-3-yl)acetic Acid is interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It is a protein that regulates the activities of white blood cells (leukocytes, often lymphocytes) that are responsible for immunity.
Mode of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This binding can lead to a variety of biological effects, depending on the specific receptors involved and the cellular context.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and logp value, can provide some insights . The compound’s molecular weight is 191.18300, and its LogP value is 1.50060 . These values suggest that the compound may have good bioavailability.
Result of Action
For example, its antiviral activity suggests that it may interfere with viral replication .
Action Environment
The action, efficacy, and stability of 2-(6-hydroxy-1H-indol-3-yl)acetic Acid can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules can influence the compound’s interactions with its targets .
Safety and Hazards
properties
IUPAC Name |
2-(6-hydroxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-7-1-2-8-6(3-10(13)14)5-11-9(8)4-7/h1-2,4-5,11-12H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGSGKKSXSLCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453411 | |
| Record name | 1H-Indole-3-acetic acid, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-hydroxy-1H-indol-3-yl)acetic Acid | |
CAS RN |
31031-05-7 | |
| Record name | 1H-Indole-3-acetic acid, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



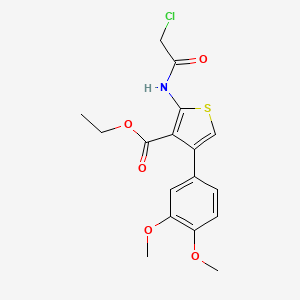
![7-Oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B3051021.png)




